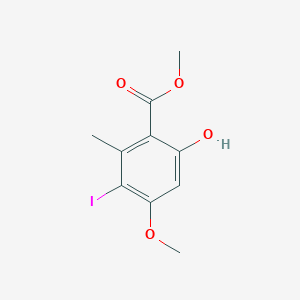![molecular formula C41H28N2O7 B14208854 4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid} CAS No. 824944-55-0](/img/structure/B14208854.png)
4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two benzoic acid moieties, each linked to a biphenyl structure through an amide bond. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} typically involves multi-step organic reactions One common method starts with the preparation of the biphenyl-4-carbonyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the amide bond
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} exerts its effects involves interactions with various molecular targets. The compound’s amide bonds and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodiphenylmethane: Shares structural similarities but lacks the carbonyl and benzoic acid groups.
Benzidine: Contains biphenyl units but differs in functional groups and overall structure.
4,4’-Methylenedianiline: Similar in having aromatic amine groups but differs in the linking moiety.
Uniqueness
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is unique due to its combination of carbonyl, amide, and benzoic acid functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Properties
CAS No. |
824944-55-0 |
|---|---|
Molecular Formula |
C41H28N2O7 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
4-[4-carboxy-3-[(4-phenylbenzoyl)amino]benzoyl]-2-[(4-phenylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C41H28N2O7/c44-37(31-19-21-33(40(47)48)35(23-31)42-38(45)29-15-11-27(12-16-29)25-7-3-1-4-8-25)32-20-22-34(41(49)50)36(24-32)43-39(46)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H,(H,42,45)(H,43,46)(H,47,48)(H,49,50) |
InChI Key |
RMQPMEFZBMHJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
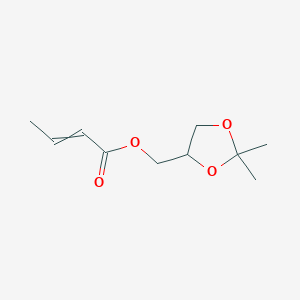
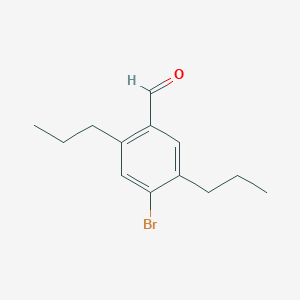
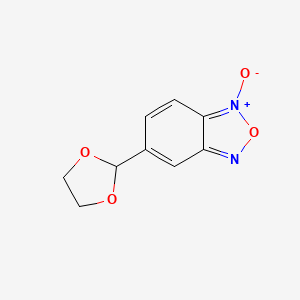
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
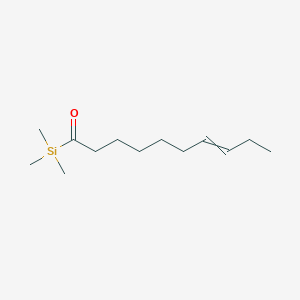
![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
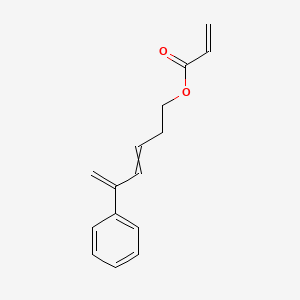
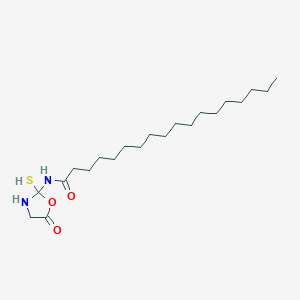
![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
